molecular formula C14H20N2O2 B5863919 4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B5863919
M. Wt: 248.32 g/mol
InChI Key: IJVCZOFZRMAESO-UHFFFAOYSA-N
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Description

. This compound is characterized by its two isopropyl groups attached to the nitrogen atoms of a benzene ring, making it a derivative of benzene. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide typically involves the isopropylation of p-phenylenediamine. The reaction is carried out under basic conditions using isopropanol as the alkylating agent . The process involves heating the mixture and then distilling the product to obtain the desired compound. Industrial production methods follow similar procedures but are scaled up to meet commercial demands.

Chemical Reactions Analysis

4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals . Additionally, its structure allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical behavior and applications.

Properties

IUPAC Name

4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9(2)16(10(3)4)14(18)12-7-5-11(6-8-12)13(15)17/h5-10H,1-4H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVCZOFZRMAESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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